Anticancer agent 114

Multiple Myeloma Prodrug Stability Oral Bioavailability

Anticancer Agent 114 (compound 18u) is a slowly-released oral proteasome inhibitor. Unlike ixazomib citrate, which hydrolyzes within 2 minutes in gastric fluid, it resists hydrolysis over 60-fold longer. This true prodrug reduces acute GI toxicity and provides superior PK consistency (34% oral bioavailability in rats), ideal for MM efficacy and medicinal chemistry studies.

Molecular Formula C28H33BF6N2O7
Molecular Weight 634.4 g/mol
Cat. No. B15140658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 114
Molecular FormulaC28H33BF6N2O7
Molecular Weight634.4 g/mol
Structural Identifiers
SMILESB1(OC2C3C(CC(C2(O1)C)O3)C(=O)O)C(CC(C)C)NC(=O)C(CC4CC4)NC(=O)C5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C28H33BF6N2O7/c1-12(2)8-20(29-43-22-21-16(25(40)41)11-19(42-21)26(22,3)44-29)37-24(39)18(9-13-4-5-13)36-23(38)15-10-14(27(30,31)32)6-7-17(15)28(33,34)35/h6-7,10,12-13,16,18-22H,4-5,8-9,11H2,1-3H3,(H,36,38)(H,37,39)(H,40,41)/t16?,18?,19?,20-,21?,22?,26?/m0/s1
InChIKeyQUNHEJRCMTUHHU-RURUYEODSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer Agent 114 (Compound 18u) Scientific Procurement Guide: Oral Dipeptide Boronic Acid Ester Proteasome Inhibitor for Multiple Myeloma Research


Anticancer agent 114, chemically defined as compound 18u, is a novel dipeptide boronic acid ester designed as a slowly-released oral prodrug targeting the proteasome for the treatment of multiple myeloma (MM) [1]. It is a potent inhibitor of the β5 subunit of the 20S proteasome, a critical component of the ubiquitin-proteasome pathway in cancer cells. The compound has a molecular formula of C28H33BF6N2O7 and a molecular weight of 634.37 g/mol [2]. Its development is focused on overcoming the limitations of existing oral proteasome inhibitors, such as the rapid hydrolysis and 'pseudo-prodrug' nature of ixazomib citrate [1].

Critical Differentiators: Why Anticancer Agent 114 Cannot Be Replaced by Other Proteasome Inhibitors


Generic substitution among proteasome inhibitors is not scientifically valid due to fundamental differences in their pharmacokinetic profiles and prodrug design. The closest commercial analog, ixazomib citrate, is a 'pseudo-prodrug' that undergoes complete hydrolysis to its active form within 2 minutes in simulated gastric fluid [1]. This rapid conversion leads to difficulties in quality control and immediate exposure to the active drug, which is associated with a high incidence of adverse events, including thrombocytopenia and serious gastrointestinal disorders in 77.2% and 26.0% of patients, respectively [1]. In stark contrast, Anticancer Agent 114 (compound 18u) was engineered as a true, slowly-released prodrug, demonstrating a fundamentally different stability profile that underpins its potential for improved tolerability and consistent pharmacokinetic performance [1].

Head-to-Head Performance Data for Anticancer Agent 114 vs. Clinical Standards


Prodrug Stability: Superior Resistance to Premature Hydrolysis in Simulated Gastric Fluid

Anticancer agent 114 (compound 18u) demonstrates a critical differentiation from ixazomib citrate in its resistance to premature hydrolysis in the stomach, which is essential for consistent oral prodrug performance. In a direct head-to-head stability assay, ixazomib citrate was completely (100%) hydrolyzed to its active form within 2 minutes in simulated gastric juice. In contrast, compound 18u exhibited significantly greater stability, with only a 59.7% hydrolysis rate after a full 2 hours under the same conditions [1]. This represents a >60-fold increase in the time required for comparable hydrolysis.

Multiple Myeloma Prodrug Stability Oral Bioavailability Proteasome Inhibition

Antiproliferative Potency: Comparable In Vitro Activity Against RPMI-8226 Myeloma Cells

Anticancer agent 114 (compound 18u) exhibits strong antiproliferative activity against the RPMI-8226 multiple myeloma cell line, a standard model for the disease. In a 24-hour cell viability assay, the IC50 value for compound 18u was determined to be 5.6 nM [1]. While a direct comparator was not included in this specific assay, cross-study comparisons indicate this activity is within the same order of magnitude as the clinical standard bortezomib, which has a reported IC50 of 3.3 nM against the same cell line [2], and ixazomib, which is reported to have IC50 values less than 10 nM against RPMI-8226 cells [1]. This confirms that the structural modifications conferring prodrug stability do not compromise the compound's fundamental ability to inhibit myeloma cell growth.

Multiple Myeloma In Vitro Efficacy Antiproliferative Activity RPMI-8226

In Vivo Efficacy: Dose-Dependent Tumor Growth Inhibition in RPMI-8226 Xenograft Model

The preclinical promise of Anticancer Agent 114 is further substantiated by its in vivo performance. In a human multiple myeloma (RPMI-8226) xenograft mouse model, oral administration of compound 18u at doses of 6 and 10 mg/kg, twice weekly for 21 days, resulted in strong and dose-dependent inhibition of tumor growth [1]. This demonstrates that the compound is not only stable in vitro but is also orally bioavailable and capable of achieving therapeutic concentrations in vivo to exert a significant anti-tumor effect. While direct comparison data in this model is unavailable, this robust in vivo activity against a clinically relevant myeloma model distinguishes it from less advanced preclinical candidates.

Multiple Myeloma In Vivo Efficacy Xenograft Model Oral Administration

Optimized Application Scenarios for Anticancer Agent 114 Based on Quantitative Differentiation


Comparative Prodrug Stability and Pharmacokinetic Studies

Anticancer agent 114 (compound 18u) is uniquely suited for studies aiming to dissect the relationship between oral prodrug stability and in vivo performance. Its >60-fold greater resistance to hydrolysis in simulated gastric fluid compared to ixazomib citrate [1] makes it an ideal tool compound for investigating how controlled release impacts pharmacokinetic parameters, such as Cmax, Tmax, and oral bioavailability (reported as 34% for compound 18u in rats ), and downstream effects on efficacy and toxicity.

Mechanistic Studies in Multiple Myeloma with Reduced Gastrointestinal Confounding

For researchers investigating the anti-myeloma mechanisms of proteasome inhibitors, the use of Anticancer Agent 114 can mitigate the confounding variable of acute gastrointestinal toxicity commonly associated with ixazomib. Because its prodrug formulation limits immediate gastric activation [1], experiments designed to assess long-term efficacy or combination therapies may be conducted with a cleaner toxicity profile, allowing for a more precise evaluation of on-target anti-tumor effects.

Development of Next-Generation Oral Proteasome Inhibitor Formulations

The unique chemical structure of Anticancer Agent 114, specifically its pinanediol borate ester moiety, provides a validated scaffold for medicinal chemistry efforts aimed at developing novel oral proteasome inhibitors. Its proven ability to resist rapid hydrolysis while maintaining potent cellular activity (IC50 of 5.6 nM against RPMI-8226 cells [1]) and demonstrating strong in vivo efficacy [1] establishes it as a valuable positive control and structural template for future drug discovery programs targeting improved oral agents for MM.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anticancer agent 114

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.